

The Born in Bradford Study: A Comprehensive Technical Overview

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The Born in Bradford (BiB) study is a large-scale, multi-ethnic birth cohort study initiated in Bradford, United Kingdom, to investigate the complex interplay of genetic, environmental, social, and behavioral factors on health and development. This technical guide provides an indepth overview of the BiB study design, including its various cohorts, data collection methodologies, and experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Study Design and Cohorts

The Born in Bradford research program encompasses several interconnected cohort studies, each with a specific focus, built upon a longitudinal framework. The core of the program is the original BiB cohort, which has been augmented by subsequent studies to capture different developmental stages and to evaluate early life interventions.

The Original Born in Bradford (BiB) Cohort

The foundational study is a prospective longitudinal birth cohort that recruited pregnant women between March 2007 and December 2010.[1] The primary aim was to create a resource to explore the determinants of childhood illness and wellbeing in a deprived, multi-ethnic urban population.[2]

Born in Bradford's Better Start (BiBBS)



This experimental birth cohort study was established to evaluate the impact of early life interventions.[3] Recruiting pregnant women and their babies from 2016 to 2021 in three deprived inner-city areas of Bradford, BiBBS is designed to assess the effectiveness of 22 interventions focused on social and emotional development, communication and language, and nutrition and obesity.[3]

Born in Bradford's Age of Wonder (AoW)

Launched to follow the original BiB cohort and their peers into adolescence and young adulthood, the Age of Wonder study will collect repeated data from approximately 30,000 young people.[3] This phase of the research aims to understand the factors influencing mental and physical health during this critical life stage.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the recruitment and data collection for the main BiB cohorts.

Table 1: Cohort Recruitment Details

Cohort	Recruitment Period	Number of Pregnant Women Recruited	Number of Pregnancies	Number of Partners Recruited
Original BiB	2007 - 2011	12,453[4]	13,776[4]	3,448[4]
BiBBS	2016 - 2021	Aims to enroll 5,000 families[3]	Not specified	Not specified
AoW	Ongoing	Aims to include ~30,000 adolescents (BiB participants and peers)[3]	Not applicable	Not applicable

Table 2: Overview of Data Collection in the Original BiB Cohort



Life Stage	Data Collection Methods
Antenatal (Recruitment)	- Semi-structured questionnaire (mother) - Self- completed questionnaire (father) - Physical measurements (mother and father) - Biological samples (mother and father)[5]
Birth	- Umbilical cord blood collection - Infant physical measurements (within 2 weeks)[5]
Childhood (Various Follow-ups)	- Parent and child questionnaires - Cognitive and sensorimotor assessments - Physical measurements (e.g., anthropometry, blood pressure) - Biological samples (blood, urine, saliva) - Accelerometry - Dual x-ray absorptiometry (DXA) scans (sub-sample)[2]
Adolescence (AoW)	- Questionnaires on mental and physical health - Physical health measurements (height, weight, blood pressure) - Blood samples - Computer- based cognitive assessments[3]
Ongoing	- Linkage to routine health (primary and secondary care) and education records[4][6]

Table 3: Biological Samples Collected in the Original BiB Cohort



Participant	Sample Type	Collection Time Point
Mother	Blood (serum, plasma, DNA)	Antenatal (~26-28 weeks gestation)[5]
Urine	Antenatal[4]	
Father	Saliva (for DNA)	At recruitment[5]
Infant	Umbilical cord blood (for DNA)	At birth[5]
Child	Blood	Various follow-ups[2]
Urine	Various follow-ups (sub- sample)[2]	
Saliva	Various follow-ups	_

Experimental Protocols and Methodologies

Detailed experimental protocols for the Born in Bradford study are extensive. The following provides a summary of the key methodologies employed for data collection.

Recruitment and Consent

For the original cohort, pregnant women were primarily recruited at the Bradford Royal Infirmary during their attendance for a routine oral glucose tolerance test at approximately 26-28 weeks of gestation.[5] Fathers were invited to participate whenever possible.[5] Informed written consent was obtained from all participants, covering data collection, biological sampling, and linkage to routine health and education records.[6]

Questionnaire Administration

Questionnaires are a cornerstone of data collection in the BiB study. At recruitment, a semi-structured questionnaire was administered to mothers by trained staff, covering demographics, socioeconomic status, lifestyle, and physical and mental health.[5] Fathers completed a self-administered questionnaire.[5] Subsequent follow-ups have involved both parent- and child-completed questionnaires covering a wide range of topics.[2] Many of the questionnaires incorporate previously validated instruments.[1]



Physical Measurements

A variety of physical measurements have been taken from participants at different time points.

- Mothers and Fathers (at recruitment): Height, weight, arm circumference, and triceps skinfold thickness were measured.[5]
- Infants (at birth/within 2 weeks): Head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness, were measured.[5]
- Children (during follow-ups): Anthropometric measurements, including height and weight, and blood pressure have been regularly collected.[2] For a sub-sample, physical activity has been objectively measured using accelerometers.[7][8]

Biological Sample Collection and Processing

The BiB Biobank holds a significant collection of biological samples.

- Maternal Blood: Venous blood samples were collected from mothers at recruitment. These
 were processed to yield serum, plasma, and buffy coat for DNA extraction.[5]
- Umbilical Cord Blood: A sample of umbilical cord blood was collected at birth for neonatal DNA.[5]
- Paternal Saliva: Fathers provided a saliva sample for DNA extraction.
- Child Samples: Blood and urine samples have been collected from children at various followup stages.[2]

All samples are stored in a secure biobank for future analysis.[6]

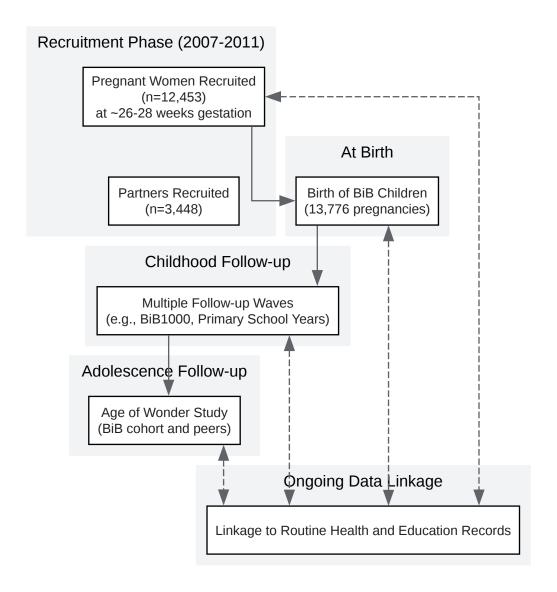
Data Linkage

A key strength of the BiB study is the linkage of collected data with routine administrative records. With participant consent, data from primary care (General Practitioner records), secondary care (hospital admissions), and educational records are linked to the cohort data.[6] [9] This provides a longitudinal record of health service use and educational attainment. The use of the National Health Service (NHS) number facilitates this record linkage.[5]



Visualizations

The following diagrams illustrate the workflow and data structure of the Born in Bradford study.



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Figure 1: Overall workflow of the Born in Bradford cohort study.





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Figure 2: Logical relationship of data types collected in the Born in Bradford study.

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